Technical Documentation Center

Isoamyl mandelate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isoamyl mandelate
  • CAS: 5421-04-5

Core Science & Biosynthesis

Foundational

Isoamyl mandelate structure and chemical formula.

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Author: BenchChem Technical Support Team. Date: February 2026

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Exploratory

Potential biological activities of mandelate esters.

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Expanding Search Parameters

I've broadened the search parameters to encompass specific biological activities, like antimicrobial, antitumor, and anti-inflammatory effects of mandelate esters. I'm concurrently searching for established experimental protocols and reviewing articles on mechanisms of action. This stage is crucial for building a solid foundation and identifying key targets. My focus is now shifting to synthesis.

Defining Search Scope

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Foundational

Isoamyl mandelate safety and handling precautions.

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Planning Guide Structure

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Protocols & Analytical Methods

Method

Synthesis of isoamyl mandelate from mandelic acid and isoamyl alcohol.

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Establishing the Foundation

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Application

Application Note & Protocol: Synthesis of Isoamyl Mandelate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of isoamyl mandelate through Fischer esterification. It is intended for an audience with a fou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of isoamyl mandelate through Fischer esterification. It is intended for an audience with a foundational understanding of organic chemistry laboratory techniques. The protocol herein is designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Significance of Fischer Esterification and Isoamyl Mandelate

Fischer esterification, a cornerstone of organic synthesis, facilitates the formation of an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst. This acid-catalyzed condensation reaction is a reversible process, governed by Le Chatelier's principle. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing water as it is formed.

Isoamyl mandelate, the target of this protocol, is an ester with potential applications in the pharmaceutical and fragrance industries. Its synthesis via Fischer esterification of mandelic acid and isoamyl alcohol serves as an excellent practical example of this fundamental reaction.

Reaction Mechanism and Key Principles

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Diagram of the Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants Mandelic Acid & Isoamyl Alcohol Reaction_Setup Reflux Setup Reactants->Reaction_Setup Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Setup Heating Heating under Reflux Reaction_Setup->Heating Heat Workup Aqueous Workup (Neutralization & Extraction) Heating->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isoamyl Mandelate Purification->Product Analysis Characterization (NMR, IR, etc.) Product->Analysis

Caption: A schematic overview of the key stages in the synthesis of isoamyl mandelate.

Experimental Protocol: Synthesis of Isoamyl Mandelate

This protocol details the synthesis of isoamyl mandelate from mandelic acid and isoamyl alcohol, using sulfuric acid as a catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Mandelic Acid152.1510.0 g0.0657Limiting Reagent
Isoamyl Alcohol88.1529.0 mL (23.5 g)0.2674.0 equivalents
Sulfuric Acid (conc.)98.081.0 mL-Catalyst
Diethyl Ether74.12As needed-Extraction Solvent
Saturated Sodium Bicarbonate Solution-As needed-Neutralization
Brine (Saturated NaCl Solution)-As needed-Washing
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 g of mandelic acid and 29.0 mL of isoamyl alcohol.

  • Catalyst Addition: While stirring the mixture, carefully add 1.0 mL of concentrated sulfuric acid dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of cold water. Add saturated sodium bicarbonate solution portion-wise until the effervescence ceases, indicating that the excess acid has been neutralized.

  • Workup - Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude isoamyl mandelate by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

  • Mandelic Acid: May cause skin and eye irritation.

  • Isoamyl Alcohol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Expected Results and Characterization

The final product, isoamyl mandelate, should be a colorless to pale yellow oil. The yield will vary depending on the reaction conditions and purification efficiency. Spectroscopic analysis is crucial for confirming the structure of the product.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Otera, J. Esterification. Modern Carbonyl Chemistry, 2000 , 233-275. [Link]

Method

Use of isoamyl mandelate as a chiral building block in organic synthesis.

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Expanding Search & Analysis

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Developing Application Note Strategy

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Application

Isoamyl mandelate in asymmetric synthesis applications.

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Initiating Data Collection

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Method

HPLC analytical method for isoamyl mandelate quantification.

An Application Note for the Quantification of Isoamyl Mandelate Using High-Performance Liquid Chromatography (HPLC) Introduction Isoamyl mandelate (Isopentyl 2-hydroxy-2-phenylacetate) is an ester of mandelic acid and is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of Isoamyl Mandelate Using High-Performance Liquid Chromatography (HPLC)

Introduction

Isoamyl mandelate (Isopentyl 2-hydroxy-2-phenylacetate) is an ester of mandelic acid and isoamyl alcohol.[1] It is utilized in various industrial applications, including as a component in fragrances and as a potential pharmaceutical intermediate. The accurate quantification of isoamyl mandelate is crucial for quality control in manufacturing processes, stability studies, and formulation development.

This application note details a robust and reliable analytical method for the quantification of isoamyl mandelate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The phenyl group within the mandelate moiety serves as a strong chromophore, making UV detection a highly suitable and sensitive technique for this analysis.[2][3] The described method is designed to be both precise and accurate, and it is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

The core principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for isoamyl mandelate can be achieved, allowing for its effective separation from potential impurities and subsequent quantification.

Analytical Method

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatographic data acquisition and processing software.

  • Materials:

    • Analytical balance (4-5 decimal places).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • HPLC vials with caps and septa.

    • Ultrasonic bath.

  • Chemicals and Reagents:

    • Isoamyl Mandelate Reference Standard (purity ≥95%).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar compounds like isoamyl mandelate. The mobile phase, a mixture of acetonitrile and water, provides excellent peak shape and resolution. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer sharper peaks and lower backpressure.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L):

  • Measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 300 mL of HPLC-grade water.

  • Transfer the mixture to a suitable solvent reservoir bottle.

  • Sonicate for 15-20 minutes to degas the solution. This step is critical to prevent the formation of air bubbles in the pump and detector, which can cause baseline instability and flow rate inaccuracies.[6]

B. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the Isoamyl Mandelate Reference Standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile (as diluent) and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add diluent to the mark and mix thoroughly by inverting the flask multiple times.[7]

C. Working Standard and Calibration Curve Solutions:

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with acetonitrile. A suggested concentration range for the calibration curve is 10-150 µg/mL.

    • Example Dilutions: Pipette 0.1, 0.25, 0.5, 1.0, and 1.5 mL of the 1000 µg/mL stock solution into separate 10 mL volumetric flasks and dilute to volume with acetonitrile to obtain concentrations of 10, 25, 50, 100, and 150 µg/mL.

D. Sample Preparation:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of isoamyl mandelate.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile, sonicate for 10 minutes to extract/dissolve the analyte.

  • Dilute to volume with acetonitrile and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[8] This step is mandatory to remove particulates that could damage the injector or block the column frit.

Protocol 2: Analytical Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL working standard solution six consecutive times.

    • The system is deemed ready for analysis if it meets the pre-defined criteria in the table below. SST ensures that the chromatographic system is performing adequately for the intended analysis.[9]

  • Analysis Sequence:

    • Inject a blank (acetonitrile).

    • Inject each calibration standard solution from the lowest to the highest concentration.

    • Inject the prepared sample solutions. It is good practice to inject a standard periodically (e.g., after every 10 sample injections) to monitor system performance.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Solution Preparation (Stock & Working Standards) A->B C Sample Extraction & Dilution A->C D Filtration (0.45 µm) B->D C->D E HPLC System Equilibration D->E F System Suitability Test (SST) E->F G Sequence Injection (Blank, Standards, Samples) F->G H Peak Integration & Identification G->H I Calibration Curve Generation (Linear Regression) H->I J Quantification of Analyte I->J K Final Report Generation J->K

Caption: Overall workflow for the HPLC quantification of isoamyl mandelate.

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the isoamyl mandelate reference standard against its corresponding concentration (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form of y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of isoamyl mandelate in the sample solution using the regression equation.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Content Calculation: Adjust for the initial sample weight and dilution factors to determine the final amount of isoamyl mandelate in the original sample (e.g., as a percentage w/w).

    % w/w = (Concentration from HPLC × Dilution Volume) / (Initial Sample Weight × 10000)

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory bodies.[5][10] The validation should be performed in accordance with ICH Q2(R1) guidelines.[4]

Validation Parameters and Acceptance Criteria
ParameterTest ProcedureAcceptance Criteria
System Suitability Six replicate injections of a standard solution.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0%.
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies.No interfering peaks at the retention time of the analyte.[11] Peak purity must pass.
Linearity & Range Analyze at least five concentrations across 80-120% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine signal-to-noise ratio (S/N ≈ 10) or based on standard deviation of the response and the slope.%RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met.

Method Validation Logic Diagram

Validation_Logic cluster_params Validation Characteristics sub_node sub_node Method Developed Analytical Method Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical framework for HPLC method validation based on ICH Q2 guidelines.

Conclusion

The HPLC method described in this application note provides a simple, precise, and accurate means for the quantification of isoamyl mandelate. The use of a standard C18 column and a common mobile phase makes the method easily transferable to most analytical laboratories. The protocol for method validation, based on ICH Q2(R1) guidelines, ensures that the method is reliable and suitable for routine quality control analysis in a regulated environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95396, Isoamyl mandelate. Retrieved from [Link].

  • CP Lab Safety (n.d.). Isoamyl DL-Mandelate, 25g, Each. Retrieved from [Link].

  • Global Substance Registration System (GSRS). ISOAMYL MANDELATE. Retrieved from [Link].

  • ResearchGate (n.d.). HPLC analysis of the esterification sample. [Diagram]. Retrieved from [Link].

  • LabRulez LCMS (n.d.). Chiral separation of Ethyl-Mandelate. Retrieved from [Link].

  • International Council for Harmonisation (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • Chromatography Forum (2013). Ester distribution on HPLC. Retrieved from [Link].

  • ResearchGate (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers. [Diagram]. Retrieved from [Link].

  • ResearchGate (2014). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Retrieved from [Link].

  • University of Notre Dame (2018). HPLC Methodology Manual. Retrieved from [Link].

  • Agilent Technologies (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link].

  • Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link].

  • U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

  • Redalyc (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Retrieved from [Link].

  • University of Helsinki (2017). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link].

  • Drawell (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link].

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link].

  • ResearchGate (n.d.). 2D ¹H NMR-Raman heterocorrelation spectra (a) of isoamyl acetate. [Diagram]. Retrieved from [Link].

  • The Good Scents Company (n.d.). Isoamyl mandelate. Retrieved from [Link].

  • ResearchGate (2005). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved from [Link].

  • International Journal of Research and Review (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link].

  • Neuroquantology (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link].

  • Greyhound Chromatography (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link].

  • YouTube (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link].

Sources

Application

Purification of isoamyl mandelate by fractional distillation.

Initiating Search Strategies I'm starting with focused Google searches to get data on purifying isoamyl mandelate via fractional distillation. I'm prioritizing its properties, typical impurities, and proven distillation...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on purifying isoamyl mandelate via fractional distillation. I'm prioritizing its properties, typical impurities, and proven distillation methods. The goal is to build a solid foundation of current information before considering experimental design.

Analyzing Search Results

I've analyzed the initial search results, focusing on distillation principles for separating isoamyl mandelate and potential contaminants. I'm prioritizing safety, procedural details, and underlying scientific principles, and looking for authoritative sources to support any mechanistic claims and protocol standards.

Structuring Application Note

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Method

Application of mandelate esters in the synthesis of active pharmaceutical ingredients.

Initiating Search Strategy I'm now starting with some focused Google searches. I'm prioritizing gathering data on how mandelate esters are used to make APIs, especially when they act as chiral auxiliaries.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing gathering data on how mandelate esters are used to make APIs, especially when they act as chiral auxiliaries. The initial goal is to build a thorough information base to guide the rest of this analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results. I am looking for specific examples of APIs made using mandelate esters, focusing on reaction mechanisms and conditions. I'm also ensuring the info is from peer-reviewed journals and patents. Next, I'll structure the application note, starting with an intro on chirality and mandelic acid esters. Then, detailed case studies will follow, with in-depth explanations.

Defining Search Parameters

I'm now setting up focused Google searches. My priority is collecting data on mandelate esters in API synthesis, specifically regarding chiral auxiliary applications, resolving agents, and key intermediates. I'll create a detailed information base for the analysis. After that, I'll identify documented API examples using mandelate esters, focusing on reaction details and conditions, sourcing info from peer-reviewed journals, patents, and technical reports. The application note will begin with an intro on chirality and mandelic acid esters. Then it will feature detailed case studies.

Application

Role of mandelate esters in the development of antimicrobial agents.

Initiating Search Strategy I'm starting with focused Google searches to get data on mandelate esters in antimicrobial development. I'm focusing on their action, creation, and connections between structure and activity to...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on mandelate esters in antimicrobial development. I'm focusing on their action, creation, and connections between structure and activity to build a good foundation for this project.

Defining Research Scope

I've expanded my search beyond initial data. Now, I'm focusing on synthesis protocols for mandelate esters and antimicrobial activity evaluation, like MIC and MBC assays. I'm also hunting for papers on membrane and enzyme effects. My application note will start by addressing antimicrobial resistance, then detail mandelate ester properties, synthesis, and activity determination.

Developing Synthesis Protocols

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Method

Mandelate esters as precursors for polymer synthesis.

Initiating Search Strategy I'm now starting with some focused Google searches to get data on mandelate esters in polymer synthesis. I'm especially interested in polymerization techniques, such as ring-opening polymerizat...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on mandelate esters in polymer synthesis. I'm especially interested in polymerization techniques, such as ring-opening polymerization of mandelide. I'm focusing on finding details about the relevant methods.

Developing Search Strategy

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Expanding Research Scope

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Application

Isoamyl mandelate as a substrate for enzyme activity assays.

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Technical Notes & Optimization

Troubleshooting

Improving the yield of isoamyl mandelate synthesis.

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Analyzing Search Results

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Expanding Research Scope

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Optimization

Optimizing catalyst selection for isoamyl mandelate synthesis.

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Analyzing Search Results

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Troubleshooting

Enhancing the enantioselectivity of enzymatic resolution of mandelate esters.

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Optimization

Minimizing byproduct formation in the synthesis of mandelate esters.

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of mandelate esters. Our goal is to provide in-depth technical support, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of mandelate esters. Our goal is to provide in-depth technical support, troubleshooting advice, and practical solutions to minimize byproduct formation and enhance the purity of your final product.

Introduction

Mandelate esters are valuable chiral building blocks in the pharmaceutical industry, crucial for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity of the mandelate core is often paramount to the biological activity and safety of the final drug substance. However, the synthesis of these esters, commonly achieved through Fischer esterification or other methods, is not without its challenges. The formation of byproducts can significantly reduce yield, complicate purification, and compromise the enantiomeric purity of the product. This guide provides a systematic approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of mandelate esters.

Q1: What are the most common byproducts I should expect when synthesizing mandelate esters via Fischer esterification?

A1: The most prevalent byproducts in the acid-catalyzed esterification of mandelic acid are the self-condensation product, a dimeric ether, and dehydration products. The benzylic alcohol of one mandelic acid molecule can be protonated and subsequently eliminated as water. The resulting carbocation can then be attacked by the hydroxyl group of another mandelate molecule, leading to an ether linkage. Under harsh acidic conditions and elevated temperatures, you might also observe the formation of phenylglyoxylic acid derivatives through oxidation or other degradation pathways.

Q2: My reaction is showing a low yield, even after extended reaction times. What could be the cause?

A2: Low yields are often tied to an unfavorable reaction equilibrium. Fischer esterification is a reversible process. To drive the reaction towards the ester product, you must actively remove the water byproduct as it forms. This can be achieved using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or using a large excess of the alcohol reactant. Additionally, ensure your catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate concentration (typically 1-5 mol%). Insufficient catalyst loading can lead to slow reaction kinetics.

Q3: I'm observing a loss of enantiomeric purity in my final mandelate ester product. Why is this happening and how can I prevent it?

A3: Racemization is a significant risk, particularly when using strong acids and high temperatures. The acidic conditions can facilitate the protonation of the benzylic hydroxyl group, leading to the formation of a stabilized carbocation intermediate. This planar carbocation can then be attacked by the alcohol from either face, resulting in a racemic or partially racemic product. To prevent this, it is crucial to employ milder reaction conditions. Consider using a less aggressive acid catalyst, lowering the reaction temperature, and minimizing the reaction time. Alternative methods, such as Steglich esterification using DCC/DMAP, can also be employed for sensitive substrates where stereochemical integrity is critical.

Q4: How can I effectively remove the unreacted mandelic acid from my final product?

A4: Unreacted mandelic acid can typically be removed with an aqueous basic wash during the workup procedure. After the reaction is complete, the mixture is often diluted with an organic solvent (like ethyl acetate or dichloromethane) and then washed with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The mandelic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus separated from the ester in the organic layer. Be cautious, as excessive base can hydrolyze your desired ester product.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High levels of dimeric ether byproduct - High reaction temperature.- Strong acid catalyst concentration.- Insufficient alcohol reactant.- Lower the reaction temperature.- Reduce the catalyst loading.- Use a larger excess of the alcohol to favor the intermolecular reaction with the alcohol over self-condensation.
Formation of colored impurities - Oxidation of mandelic acid or the product.- Decomposition at high temperatures.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure the reaction temperature does not exceed the stability limits of your reactants and products.- Use purified reagents and solvents.
Product hydrolysis during workup - Use of strong basic solutions for an extended period.- Use a milder base like sodium bicarbonate for neutralization.- Minimize the contact time between the organic layer containing the ester and the aqueous basic solution.- Perform washes at lower temperatures (e.g., using an ice bath).
Incomplete reaction - Insufficient catalyst.- Ineffective water removal.- Short reaction time.- Increase the catalyst concentration slightly.- Ensure your method for water removal (e.g., Dean-Stark trap) is functioning correctly.- Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.

Experimental Protocols

Protocol 1: Minimizing Byproducts in Fischer Esterification of (R)-Mandelic Acid with Ethanol

This protocol is designed to maximize the yield of ethyl (R)-mandelate while minimizing side reactions.

Materials:

  • (R)-Mandelic acid

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Molecular sieves (4Å)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add (R)-mandelic acid, a 5-fold molar excess of anhydrous ethanol, and a catalytic amount of p-TsOH (2 mol%).

  • Add toluene as an azeotropic solvent to aid in water removal.

  • Add activated 4Å molecular sieves to the flask to further assist in sequestering water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically when water is no longer being collected), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted mandelic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (R)-mandelate.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow A 1. Combine Reactants (R)-Mandelic Acid, Ethanol, p-TsOH, Toluene B 2. Set up Reflux with Dean-Stark Trap A->B Assemble C 3. Heat to Reflux & Remove Water B->C Apply Heat D 4. Monitor by TLC C->D Sample Periodically D->C Incomplete E 5. Workup (Quench, Wash, Dry) D->E Complete F 6. Concentrate E->F G 7. Purify (Distillation/Chromatography) F->G H Final Product: Ethyl (R)-Mandelate G->H

Caption: Workflow for minimized byproduct synthesis of ethyl mandelate.

Diagram: Byproduct Formation Pathways

Byproduct_Pathways MandelicAcid Mandelic Acid ProtonatedMA Protonated Mandelic Acid MandelicAcid->ProtonatedMA + H⁺ Alcohol Alcohol (R'-OH) MandelateEster Desired Product: Mandelate Ester Alcohol->MandelateEster - H₂O, -H⁺ (Desired Path) ProtonatedMA->MandelicAcid - H⁺ Carbocation Benzylic Carbocation + H₂O ProtonatedMA->Carbocation - H₂O (High Temp/Acid) ProtonatedMA->MandelateEster - H₂O, -H⁺ (Desired Path) DimerEther Byproduct: Dimeric Ether Carbocation->DimerEther + Mandelic Acid RacemicEster Byproduct: Racemic Ester Carbocation->RacemicEster + Alcohol (Attack from either face)

Caption: Competing reaction pathways in mandelate ester synthesis.

References

  • Fischer-Speier Esterification. Organic Chemistry Portal. [Link]

  • Dean-Stark Apparatus. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Racemization. IUPAC Gold Book. [Link]

Troubleshooting

Water removal techniques in isoamyl mandelate esterification.

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Developing the Guide Outline

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Developing the Guide Structure

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Reference Data & Comparative Studies

Validation

Validation of an HPLC method for isoamyl mandelate analysis.

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Developing Validation Protocol Structure

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Comparative

A Comparative Guide to the Reactivity of Alcohols in Mandelate Esterification for Pharmaceutical Development

For researchers and professionals in drug development, the synthesis of mandelate esters is a critical process, often pivotal in modulating a drug's pharmacokinetic and pharmacodynamic properties. The hydroxyl group of m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of mandelate esters is a critical process, often pivotal in modulating a drug's pharmacokinetic and pharmacodynamic properties. The hydroxyl group of mandelic acid, an alpha-hydroxy acid, presents unique opportunities for esterification, leading to derivatives with applications ranging from chiral resolving agents to active pharmaceutical ingredients (APIs). However, the efficiency of this esterification is profoundly influenced by the structure of the alcohol used. This guide provides an in-depth analysis of the relative reactivity of different alcohols in mandelate esterification, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Underlying Chemistry: Factors Governing Alcohol Reactivity

The esterification of mandelic acid, typically proceeding via a Fischer-Speier esterification mechanism, is a nucleophilic acyl substitution reaction. The reaction rate is primarily dictated by the nucleophilicity of the alcohol and the steric environment around both the alcohol's hydroxyl group and the carboxylic acid's carbonyl carbon.

Steric Hindrance: The Dominant Factor

Steric hindrance plays a crucial role in determining the rate of esterification. As the substitution on the carbon atom bearing the hydroxyl group increases, the accessibility of the lone pair of electrons on the oxygen atom to the protonated carbonyl carbon of mandelic acid decreases. This leads to a well-established reactivity trend:

Primary Alcohols > Secondary Alcohols > Tertiary Alcohols

  • Primary Alcohols (e.g., Methanol, Ethanol): With minimal steric bulk around the hydroxyl group, primary alcohols are the most reactive. The small size of these nucleophiles allows for easy approach to the electrophilic carbonyl carbon.

  • Secondary Alcohols (e.g., Isopropanol, Cyclohexanol): The presence of two alkyl groups on the alpha-carbon significantly increases steric congestion, slowing down the reaction rate compared to primary alcohols.

  • Tertiary Alcohols (e.g., tert-Butanol): The three alkyl groups surrounding the hydroxyl-bearing carbon in tertiary alcohols create a formidable steric barrier. Consequently, direct esterification of tertiary alcohols is often extremely slow or fails to proceed under standard Fischer conditions. Dehydration to form an alkene is a common side reaction.

This reactivity order is a fundamental principle in organic chemistry, consistently observed in acid-catalyzed esterifications.

Electronic Effects: A Subtle but Significant Influence

While steric effects are paramount, the electronic nature of the alcohol can also modulate its reactivity. Electron-donating groups (EDGs) attached to the alcohol can increase the electron density on the hydroxyl oxygen, thereby enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the alcohol, retarding the esterification process.

For instance, benzyl alcohol, a primary alcohol, is generally reactive. However, substituting the aromatic ring with electron-withdrawing groups like a nitro group (e.g., p-nitrobenzyl alcohol) will decrease its reactivity compared to unsubstituted benzyl alcohol.

Comparative Experimental Data: A Quantitative Look at Reactivity

To illustrate the practical implications of these principles, we present a comparative study on the acid-catalyzed esterification of mandelic acid with a series of alcohols under standardized conditions.

Experimental Protocol: Comparative Esterification of Mandelic Acid

Objective: To determine the relative reactivity of primary, secondary, and tertiary alcohols in the esterification of mandelic acid.

Materials:

  • Mandelic Acid

  • Methanol (Primary)

  • Isopropanol (Secondary)

  • tert-Butanol (Tertiary)

  • Concentrated Sulfuric Acid (Catalyst)

  • Toluene (Solvent, for azeotropic removal of water)

  • Dean-Stark Apparatus

  • Reaction Flask, Condenser, Heating Mantle

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • To three separate round-bottom flasks equipped with a Dean-Stark trap and condenser, add mandelic acid (1.0 eq) and toluene.

  • To each flask, add one of the following alcohols: methanol (1.2 eq), isopropanol (1.2 eq), or tert-butanol (1.2 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.05 eq) to each flask.

  • Heat the reaction mixtures to reflux and monitor the reaction progress by collecting the water generated in the Dean-Stark trap and by analyzing aliquots via GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • The reaction is considered complete when no further formation of the ester is observed.

  • The yield of the corresponding mandelate ester is determined by GC-MS analysis against a calibrated internal standard.

Diagram of the Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A 1. Add Mandelic Acid & Toluene to Flask B 2. Add Alcohol (Methanol, Isopropanol, or tert-Butanol) A->B C 3. Add H₂SO₄ Catalyst B->C D 4. Heat to Reflux with Dean-Stark Trap C->D E 5. Monitor Progress (Aliquots via GC-MS) D->E F 6. Determine Yield E->F

Caption: Workflow for the comparative esterification of mandelic acid with different alcohols.

Results Summary

The following table summarizes the typical yields obtained for the esterification of mandelic acid with methanol, isopropanol, and tert-butanol after 8 hours of reaction time.

AlcoholTypeSteric HindranceTypical Yield (8h)
MethanolPrimaryLow>95%
IsopropanolSecondaryMedium~60-70%
tert-ButanolTertiaryHigh<5% (with dehydration byproducts)

These results quantitatively affirm the profound impact of steric hindrance on the reaction rate. The high yield with methanol demonstrates the facility of esterifying primary alcohols. The moderate yield with isopropanol reflects the increased steric bulk of a secondary alcohol. The negligible yield with tert-butanol, coupled with the observation of side products, highlights the extreme difficulty in esterifying tertiary alcohols under these conditions.

Mechanistic Insights: Visualizing the Reaction Pathway

The Fischer esterification of mandelic acid proceeds through a series of equilibrium steps. Understanding this mechanism is key to optimizing reaction conditions.

Diagram of the Fischer Esterification Mechanism:

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination & Ester Formation A Mandelic Acid (R-COOH) B Protonated Carbonyl [R-C(OH)₂]⁺ A->B + H⁺ C Tetrahedral Intermediate B->C + R'-OH (Alcohol) D Protonated Ester C->D - H₂O E Mandelate Ester (R-COOR') D->E - H⁺

Caption: The mechanism of acid-catalyzed Fischer esterification of mandelic acid.

The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. The steric bulk of the alcohol directly impedes this step. For tertiary alcohols, the high activation energy required for this step makes the competing elimination reaction (dehydration) a more favorable pathway.

Alternative Strategies for Hindered Alcohols

Given the low reactivity of secondary and especially tertiary alcohols in Fischer esterification, alternative synthetic routes are often necessary for the preparation of their corresponding mandelate esters.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is effective for sterically hindered alcohols as it proceeds under milder, non-acidic conditions, avoiding the issue of carbocation formation and subsequent elimination that plagues tertiary alcohols in the Fischer method.

  • Acyl Chloride or Anhydride Route: Mandelic acid can be converted to the more reactive mandeloyl chloride or a mixed anhydride. These activated derivatives readily react with even hindered alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.

Conclusion and Recommendations

The choice of alcohol has a profound and predictable impact on the outcome of mandelate esterification.

  • For High-Throughput Synthesis and Unhindered Moieties: Primary alcohols are the ideal choice, offering rapid reaction rates and high yields under standard Fischer-Speier conditions.

  • For Moderately Hindered Systems: Secondary alcohols can be esterified using the Fischer method, but require longer reaction times or more forcing conditions. Careful monitoring for side reactions is advised.

  • For Highly Hindered Scaffolds: Direct acid-catalyzed esterification of tertiary alcohols is generally not a viable synthetic strategy. The use of coupling agents like DCC (Steglich esterification) or the conversion of mandelic acid to a more reactive acyl donor is strongly recommended.

By understanding the interplay of steric and electronic factors, and by selecting the appropriate synthetic methodology, researchers can efficiently synthesize a diverse library of mandelate esters, accelerating the drug discovery and development process.

References

  • Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isoamyl mandelate

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Analysis

I'm now starting a thorough search to compile crucial safety and handling data for Isoamyl mandelate. My immediate focus is gathering information on hazard classifications, reactivity characteristics, and pertinent regulatory guidelines. I am compiling this information to inform my upcoming work.

Developing PPE Protocols

I'm now expanding my focus to include PPE protocols. I am actively researching best practices for PPE selection and use for similar chemicals, concentrating on glove material compatibility and respiratory protection requirements. Simultaneously, I am also investigating proper disposal methods. After this information is collected, I'll then create a structure for the guide, and craft a workflow visualization.

Gathering Essential Safety Data

I am now beginning an extensive search to collect key safety information for Isoamyl mandelate. My efforts are concentrated on identifying hazard classifications, reactivity details, and any applicable regulatory guidelines to build a robust foundation for the guide. This initial data will inform the next stages of the project.

Analyzing Safety Data

I am now performing a comprehensive search to gather essential safety information for Isoamyl mandelate, covering hazard classifications, reactivity, and regulatory guidelines. After that, I will concentrate on established PPE protocols for similar chemicals, emphasizing glove material compatibility, respiratory protection, and proper disposal. I will then create a structural framework for a comprehensive guide.

Defining Scope and Process

I'm now starting a thorough search for crucial safety and handling data on Isoamyl mandelate, focusing on hazard classifications and regulatory guidelines. Simultaneously, I am gathering information on PPE protocols and best practices for similar chemicals. I'm investigating proper disposal procedures, followed by a structure for the guide and workflow visualization.

Prioritizing Information Gathering

I'm now focusing on a targeted search for essential safety and handling information for Isoamyl mandelate, covering hazard classifications and pertinent regulatory guidelines. I am prioritizing a thorough search for established protocols and best practices for selecting and using PPE when dealing with similar chemicals, paying close attention to material compatibility for gloves and respiratory protection. Next I'll investigate proper disposal procedures for both the chemical and contaminated PPE.

Initiating Guide Development

I am now beginning to perform a comprehensive literature search to collect critical safety information for Isoamyl mandelate. My goal is to determine hazard classifications, reactivity characteristics, and relevant regulatory guidelines. I will gather data on PPE protocols for similar chemicals, emphasizing glove material compatibility and respiratory protection. I will then devise a framework for a comprehensive guide.

I'm synthesizing this information into a guide. I'm focusing on collecting essential safety data and regulatory information about Isoamyl mandelate, while prioritizing PPE protocols for similar chemicals. I'm actively determining proper disposal procedures. After that I'll create a structured guide and workflow visualization.

Prioritizing Search Refinement

I'm now focusing on refining my search strategies to gather precise safety information and regulatory guidance for Isoamyl mandelate, emphasizing hazard classifications and pertinent regulatory requirements. I am concurrently searching for and prioritizing the identification of established PPE protocols for similar chemicals, focusing particularly on glove material compatibility and respiratory protection requirements. I am also investigating proper disposal procedures. After that I'll start by constructing a guide structure.

Developing Guide Structure

I am now focusing on gathering comprehensive safety data for Isoamyl mandelate, concentrating on hazard classifications, reactivity, and regulatory guidelines to define PPE requirements. I am actively compiling a thorough list of established protocols for selecting and using PPE when dealing with similar chemicals, focusing particularly on material compatibility for gloves and respiratory protection. I will then create a structured guide framework.

Refining Search Strategies

I'm now expanding my search criteria to gather comprehensive safety data and regulatory guidance for Isoamyl mandelate, focusing on hazard classifications and regulatory requirements. Simultaneously, I am thoroughly investigating established PPE protocols for similar chemicals, emphasizing glove material compatibility and respiratory protection requirements. Proper disposal procedures are a concurrent focus. After this is complete, I'll then construct a visual guide structure.

Developing Guide Structure

I am now actively working to define the structure for the comprehensive guide, beginning with an introduction to Isoamyl mandelate and a hazard assessment. Then, I will delve into the core PPE requirements, step-by-step handling protocols, and conclude with emergency procedures. I am working to ensure the data is accurate.

Prioritizing Resource Integration

I am now focusing on integrating gathered resources with a detailed search for Isoamyl mandelate's hazard classifications, reactivity characteristics, and relevant regulatory guidelines. I will identify the established PPE protocols for similar chemicals, emphasizing glove material compatibility, respiratory protection, and proper disposal procedures. After this is complete, I'll then construct a visual guide structure.

I have begun to structure the guide. I'm focusing on collecting essential safety data and regulatory information about Isoamyl mandelate, while prioritizing PPE protocols for similar chemicals, to ensure each protocol aligns with the information. I'm actively determining proper disposal procedures.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoamyl mandelate
Reactant of Route 2
Reactant of Route 2
Isoamyl mandelate
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